molecular formula C24H20ClNO5S B2955972 N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine CAS No. 1321746-28-4

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine

Cat. No.: B2955972
CAS No.: 1321746-28-4
M. Wt: 469.94
InChI Key: YOSDXQWHRVPLIW-LCUIJRPUSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as CMMS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CMMS is a chromene derivative that exhibits unique biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has various scientific research applications, especially in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to possess potent antioxidant properties, making it a valuable tool for investigating oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit the replication of various viruses such as HIV and HCV.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, making it a valuable tool for investigating various biological processes. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the inflammatory response. Furthermore, it has been shown to induce the expression of various antioxidant enzymes such as SOD and catalase, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in lab experiments is its potency and selectivity. It exhibits potent activity against various targets, making it a valuable tool for investigating various biological processes. Furthermore, it exhibits selectivity towards its targets, reducing the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, making it difficult to administer in vivo.

Future Directions

There are various future directions for research involving N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One area of interest is investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to exhibit potent anti-cancer activity, making it a valuable tool for investigating novel cancer therapies. Additionally, there is potential for investigating its use in the treatment of viral infections such as HIV and HCV. Overall, this compound exhibits significant potential for various scientific research applications, making it a valuable tool for investigating various biological processes.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves a multi-step process that includes the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one with 3-chloro-4-methoxyaniline in the presence of a base. The resulting intermediate is then treated with formaldehyde and ammonium chloride to yield this compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5S/c1-15-7-10-18(11-8-15)32(27,28)22-13-16-5-4-6-21(30-3)23(16)31-24(22)26-17-9-12-20(29-2)19(25)14-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDXQWHRVPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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